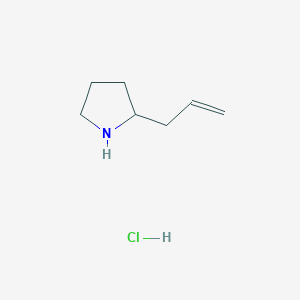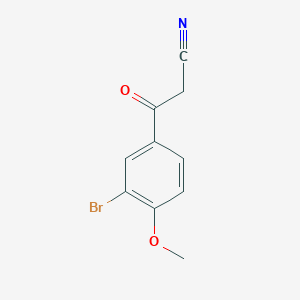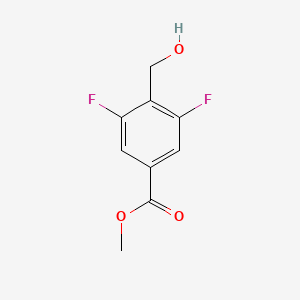
2-Allylpyrrolidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Allylpyrrolidine hydrochloride is a chemical compound with the linear formula C7H14ClN . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including 2-Allylpyrrolidine, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . For instance, the synthesis of compounds similar to 2-Allylpyrrolidine has been accomplished starting with 2′-deoxyguanosine, 2′-deoxyuridine, and 2′-deoxythymidine with S, S-pyrrolidine-2,3-diol .Molecular Structure Analysis
The molecular structure of 2-Allylpyrrolidine hydrochloride consists of a pyrrolidine ring, which is a five-membered nitrogen-containing ring . This structure is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
Pyrrolidine derivatives, including 2-Allylpyrrolidine, are used widely by medicinal chemists to obtain compounds for the treatment of human diseases . They have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Allylpyrrolidine include a density of 0.8±0.1 g/cm3, a boiling point of 141.5±9.0 °C at 760 mmHg, and a vapour pressure of 5.8±0.3 mmHg at 25°C .Aplicaciones Científicas De Investigación
Photolysis and Photoaddition Reactions : The compound has been studied in photolysis reactions. For instance, 1-methyl-2-phenyl-1-pyrrolinium perchlorate's photolysis with a 3-butenoate anion in aqueous solution efficiently produces a 2-allylpyrrolidine adduct, indicating its potential in photo-induced reactions (Kurauchi, Ohga, Nobuhara, & Morita, 1985).
Synthesis of Growth Regulators in Agriculture : It's used in the synthesis of mono- and bis-3-butenylamines which are then converted to dichloroacetamides. These compounds have been tested as growth regulators in corn, showing potential in agricultural applications (Bubnov, Spiridonov, & Kuznetsov, 2018).
Biophysical Interactions with Proteins : Studies on biophysical interactions, such as the binding of triprolidine hydrochloride with human serum albumin, can provide insights into molecular interactions and mechanisms (Yasmeen & Riyazuddeen, 2017).
Antiviral Compound Synthesis : In the medical field, specific derivatives like 5-Allyl-2-amino-4,6-dihydroxypyrimidine have been synthesized and show inhibitory activities against viruses like HSV1 and HSV2 in cell culture, indicating potential antiviral applications (Legraverend, Ngongo-Tekam, Bisagni, & Zerial, 1985).
Synthesis of Precursors for Radioactive Tracers : It has been utilized in synthesizing intermediates for radioactive tracers like 18F-fallypride, used in positron emission tomography (PET) scanning, which is significant in medical diagnostics (Jing, 2004).
Organometallic Chemistry : The compound plays a role in organometallic chemistry, such as in the formation of 2H-pyrrole at a pendant boron Lewis acid in a metallocene complex (Hill, Kehr, Fröhlich, & Erker, 2003).
Synthesis of N-Protected Pyrrolidine Diones : It is used in synthesizing N-protected pyrrolidine diones, which are valuable in chemical synthesis (Sundberg, Pearce, & Laurino, 1986).
Direcciones Futuras
Pyrrolidine derivatives, including 2-Allylpyrrolidine, are of great interest in drug discovery due to their versatile scaffold for novel biologically active compounds . Future research may focus on exploring the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Mecanismo De Acción
Target of Action
2-Allylpyrrolidine hydrochloride, also known as 2-prop-2-enylpyrrolidine hydrochloride, is a type of pyrrolidine alkaloid . Pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . .
Mode of Action
It is known that pyrrolidine alkaloids can interact with their targets and cause changes in the biological system
Biochemical Pathways
Pyrrolidine alkaloids have been shown to affect various biochemical pathways due to their wide range of pharmacological activities . The downstream effects of these pathways would depend on the specific targets and mode of action of 2-Allylpyrrolidine hydrochloride.
Pharmacokinetics
It is known that the physicochemical parameters of pyrrolidine compounds can be modified to obtain the best adme/tox results for drug candidates
Result of Action
It is known that pyrrolidine alkaloids can exert various biological effects, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Action Environment
It is known that the biological profile of pyrrolidine compounds can be influenced by the different stereoisomers and the spatial orientation of substituents .
Propiedades
IUPAC Name |
2-prop-2-enylpyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c1-2-4-7-5-3-6-8-7;/h2,7-8H,1,3-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKBQANIGCPEPGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1CCCN1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(trifluoromethyl)-N-[4-[2-[[3-(trifluoromethyl)benzoyl]amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide](/img/structure/B2594926.png)
![5-Methyl-7-[4-(thian-4-yl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2594927.png)




![(E)-4-(Dimethylamino)-N-[(1R)-1-(4-methylsulfanylphenyl)ethyl]but-2-enamide](/img/structure/B2594936.png)


![N-(5-chloro-2-methylphenyl)-2-[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2594939.png)

![1-(methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2594942.png)